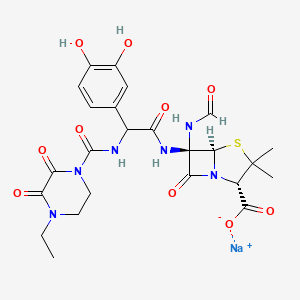
Mians
Vue d'ensemble
Description
Mianserin is a tetracyclic compound synthesized initially for its peripheral anti-5-hydroxytryptamine properties, later identified for its antidepressant potential through clinical observations and quantitative electroencephalogram (EEG) studies showing similarities to amitriptyline (Peet & Behagel, 1978).
Synthesis Analysis
The synthesis of mianserin involves the nucleophilic aromatic substitution reaction, highlighting the production of thiophene-containing analogues, demonstrating a generally similar profile to mianserin with stronger central presynaptic alpha-receptor binding (Watthey et al., 1983).
Molecular Structure Analysis
X-ray analysis of (+)-mianserin hydrobromide crystals established the stereochemistry and absolute configuration, revealing its orthorhombic crystal structure (Ru & Feil, 1973). Additionally, stereoselective synthesis research further elucidates its molecular structure, affirming the assigned absolute configuration via X-ray data (Pawłowska et al., 2003).
Chemical Reactions and Properties
Research on mianserin's chemical reactions has explored its interaction with β-cyclodextrin, revealing insights into the mechanism of interaction and effects on cytotoxicity, indicating that the formation of inclusion complexes may alter its chemical properties (Belica-Pacha et al., 2020).
Physical Properties Analysis
Density functional theory (DFT) studies have investigated the linear and non-linear optical properties, and electronic properties of mianserin, highlighting its significant potential for non-linear optics and providing a detailed analysis of its vibrational spectra (Sagdinc & Sahinturk, 2012).
Chemical Properties Analysis
Mianserin's interaction with β-cyclodextrin in aqueous solution has been examined, showing strong interaction and favorability towards 2:1 (β-CD:MIA) adducts over 1:1, underlining the enthalpy and entropy-driven nature of complex formation and its impact on mianserin's chemical properties (Ignaczak et al., 2017).
Applications De Recherche Scientifique
Lifespan Extension in Model Organisms
Mianserin has been identified as a chemical that can extend the lifespan of Caenorhabditis elegans, a nematode used in aging research. The drug, a serotonin receptor antagonist, showed effectiveness when administered during adulthood. This lifespan extension was linked to serotonin synthesis and reuptake, as well as serotonin and octopamine receptors, and was found to mimic dietary restriction mechanisms in these organisms (Petrascheck, Ye, & Buck, 2009).
Antidepressant Properties
Mianserin is recognized for its antidepressant efficacy, particularly in depressive illnesses accompanied by anxiety. Its mechanism differs from tricyclic antidepressants, involving presynaptic α-adrenoceptor blocking activity and antihistamine properties. Its sedative effects and relatively low toxicity make it suitable for treating the elderly and patients with suicidal tendencies (Demling, 1993).
Neuropsychiatric and Neuropharmacological Effects
Studies have shown that mianserin affects cerebral cortical adrenergic receptors in rats, influencing noradrenergic transmission. This suggests a potential role in altering neurotransmitter systems and modifying mood and behavior, indicative of its antidepressant effects (Nalepa & Vetulani, 1994).
Treatment of Diabetic Neuropathic Pain
Mianserin has demonstrated effectiveness in alleviating diabetic neuropathic pain in rat models. The drug's antihyperalgesic and antiallodynic effects were found to be mediated through increased catecholamine levels and interactions with adrenoceptors and opioid receptors, suggesting a dual role in pain management and mood regulation in diabetes (Üçel et al., 2015).
Role in Treating Depression-Related Symptoms
Mianserin is used for reducing symptoms of depression, anxiety, and insomnia, particularly in patients with coexisting conditions. Its low potential for adverse drug interactions makes it a preferred option for elderly patients and those with multiple health issues (Gładka & Rymaszewska, 2022).
Utility in Cancer Patients with Depression
In a study involving women with breast cancer, mianserin was shown to significantly improve depressive symptoms. This suggests its potential as a safe and effective treatment for depression in cancer patients, enhancing their quality of life during treatment (van Heeringen & Zivkov, 1996).
Mécanisme D'action
Target of Action
Mianserin is a tetracyclic antidepressant that primarily targets the alpha-2A adrenergic receptor, 5-hydroxytryptamine receptor 2A, and 5-hydroxytryptamine receptor 2C . These receptors play crucial roles in regulating mood and emotional responses.
Mode of Action
Mianserin acts as an antagonist at these receptors, meaning it binds to these receptors and blocks their activity . This blockade leads to an increase in the levels of norepinephrine and serotonin, neurotransmitters that are often deficient in individuals with depression .
Biochemical Pathways
The biochemical pathways affected by Mianserin involve the synthesis, release, and reuptake of norepinephrine and serotonin. By blocking the activity of specific receptors, Mianserin disrupts the normal feedback mechanisms that regulate these neurotransmitters, leading to increased levels in the brain .
Pharmacokinetics
The pharmacokinetics of Mianserin involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Mianserin is well absorbed. It is widely distributed throughout the body and is extensively metabolized in the liver. The metabolites and a small amount of unchanged drug are excreted in the urine .
Result of Action
The molecular and cellular effects of Mianserin’s action result in increased levels of norepinephrine and serotonin in the brain. This leads to improved mood and reduced symptoms of depression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Mianserin. Factors such as diet, concurrent medications, and individual genetic variations can affect how Mianserin is metabolized and therefore its effectiveness . For example, certain foods and medications can inhibit or induce the liver enzymes responsible for metabolizing Mianserin, thereby affecting its plasma concentration and therapeutic effect.
Propriétés
IUPAC Name |
sodium;6-[4-(2,5-dioxopyrrol-1-yl)anilino]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O5S.Na/c23-19-9-10-20(24)22(19)17-6-4-15(5-7-17)21-16-3-1-14-12-18(28(25,26)27)8-2-13(14)11-16;/h1-12,21H,(H,25,26,27);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGADQSQCRISRRQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])N4C(=O)C=CC4=O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N2NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992641 | |
| Record name | Sodium 6-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)anilino]naphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mians | |
CAS RN |
71936-81-7 | |
| Record name | Sodium 6-(4-toluidinyl)naphthalene-2-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071936817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 6-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)anilino]naphthalene-2-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzoimidazole](/img/structure/B1260569.png)
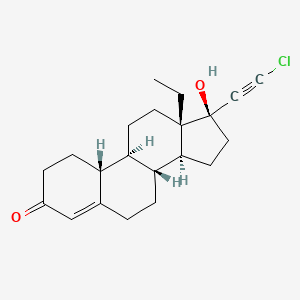
![(4S)-4-[(3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-piperidin-1-ylpentan-1-one](/img/structure/B1260571.png)
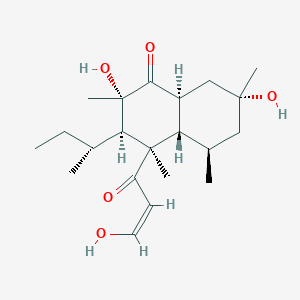
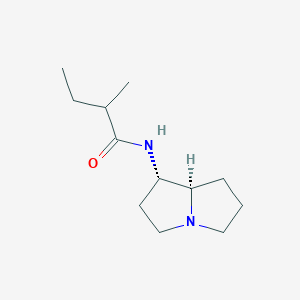
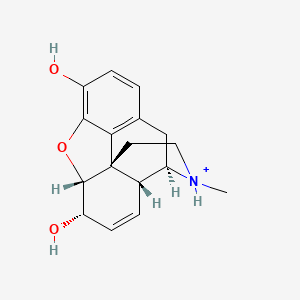

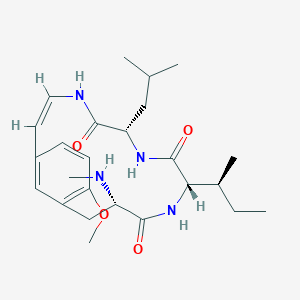
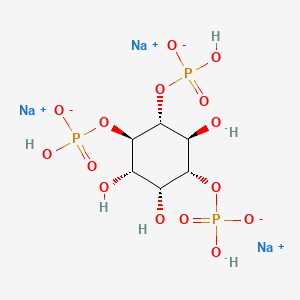

![sodium;[(2R,3S,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl phosphate](/img/structure/B1260585.png)
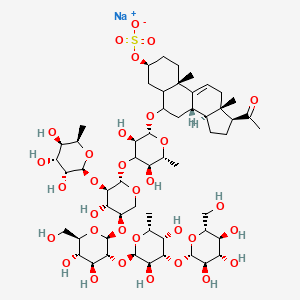
![potassium;(2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1260587.png)
